![molecular formula C21H20BrN3O2 B280597 Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTB is a heterocyclic compound that belongs to the class of benzimidazole derivatives and has a unique chemical structure that makes it a promising candidate for scientific investigations.
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. Inflammation is a complex biological process that plays a crucial role in the pathogenesis of various diseases, including cancer, arthritis, and cardiovascular disease. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising strategy for the treatment of cancer.
Advantages and Limitations for Lab Experiments
Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. This compound is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of this compound is its poor solubility in water, which can make it challenging to work with in aqueous environments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results from experiments.
Future Directions
There are several future directions for research on Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One area of research is in the development of this compound-based fluorescent probes for detecting metal ions in biological systems. This could have significant implications for the diagnosis and treatment of metal-related diseases such as Wilson's disease. Another area of research is in the development of this compound-based drugs for the treatment of inflammatory and tumor-related diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its properties for use in various applications.
Synthesis Methods
The synthesis of Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 3-bromobenzaldehyde with ethyl acetoacetate to form 3-bromo-1-(1-oxo-3-phenylpropyl)indolin-2-one. This intermediate is then reacted with 2,4,6-trimethylpyrimidine to form the final product, this compound. The synthesis of this compound has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
Properties
Molecular Formula |
C21H20BrN3O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H20BrN3O2/c1-11-8-16-17(9-12(11)2)25-19(14-6-5-7-15(22)10-14)18(20(26)27-4)13(3)23-21(25)24-16/h5-10,19H,1-4H3,(H,23,24) |
InChI Key |
PYPZXWVDLJAFHU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
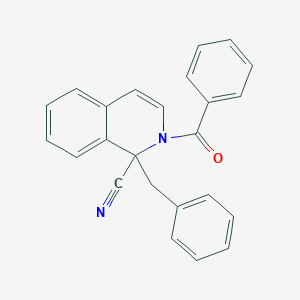

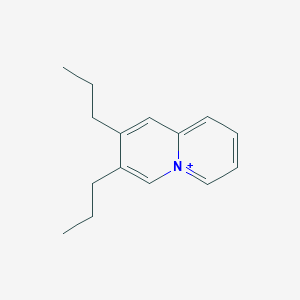
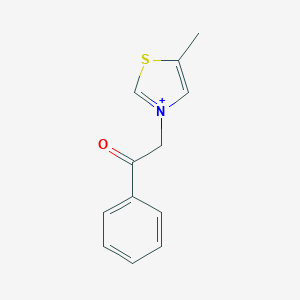

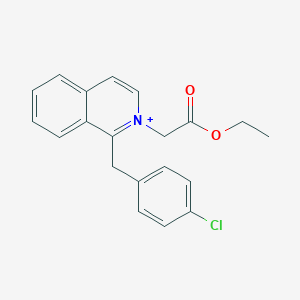

![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
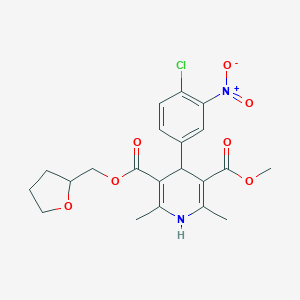
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
